6-ethoxy-4-(4-methoxybenzenesulfonyl)-3-(4-methylbenzoyl)quinoline
Description
6-Ethoxy-4-(4-methoxybenzenesulfonyl)-3-(4-methylbenzoyl)quinoline is a synthetic quinoline derivative characterized by distinct substituents at positions 3, 4, and 6 of the quinoline core. The molecule features:
- Position 3: A 4-methylbenzoyl group, which may enhance hydrophobic interactions in biological systems.
- Position 6: An ethoxy group, contributing to solubility and steric effects.
Properties
IUPAC Name |
[6-ethoxy-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO5S/c1-4-32-20-11-14-24-22(15-20)26(33(29,30)21-12-9-19(31-3)10-13-21)23(16-27-24)25(28)18-7-5-17(2)6-8-18/h5-16H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QERUQPGDCDZSBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-4-(4-methoxybenzenesulfonyl)-3-(4-methylbenzoyl)quinoline typically involves multi-step organic reactions. Common starting materials include ethoxyquinoline, methoxyphenyl sulfone, and p-tolylmethanone. The reactions may involve:
Nucleophilic substitution: Introduction of the ethoxy group.
Sulfonation: Attachment of the sulfonyl group.
Condensation: Formation of the quinoline core.
Industrial Production Methods
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity. Techniques like crystallization and chromatography are often used for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Various substitution reactions can modify the methoxy and ethoxy groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide, while reduction may produce sulfide derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new quinoline derivatives.
Biology
Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may be investigated for similar biological activities.
Medicine
Industry
The compound may be used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-ethoxy-4-(4-methoxybenzenesulfonyl)-3-(4-methylbenzoyl)quinoline would depend on its specific biological target. Quinoline derivatives often interact with DNA, enzymes, or receptors, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Table 1: Substituent Profiles and Key Features
Key Observations:
Position 3: The target’s 4-methylbenzoyl group aligns with pyrrole derivatives (B1–B6), where this moiety is associated with low micromolar IC50 values (6–8 μM) . Replacing it with a 4-methoxybenzoyl group (as in some analogs) reduces activity, suggesting the methyl group’s importance in target engagement.
Position 4 :
- The target’s 4-methoxybenzenesulfonyl group distinguishes it from:
- Chloroquine’s piperazine ring (a heterocyclic moiety with basicity) .
- Dimethoxyphenyl or chlorophenyl groups in other derivatives, which are electron-rich but lack sulfonyl’s metabolic stability .
Position 6 :
- The ethoxy group in the target compound differs from methoxy groups in , which may marginally increase lipophilicity and alter metabolic pathways (e.g., CYP450 oxidation).
Pharmacological and Physicochemical Inferences
Bioactivity :
- The 4-methylbenzoyl group (position 3) correlates with enhanced activity in pyrrole derivatives , suggesting the target may exhibit similar potency in relevant assays.
- The sulfonyl group (position 4) could mimic sulfonamide-containing drugs (e.g., antibacterial agents), though its specific target remains speculative.
Drug-Likeness: Molecular weight (~500 g/mol, estimated) and substituents (ethoxy, sulfonyl) suggest moderate solubility and blood-brain barrier permeability.
Biological Activity
6-Ethoxy-4-(4-methoxybenzenesulfonyl)-3-(4-methylbenzoyl)quinoline is a synthetic compound with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a quinoline core with various functional groups that enhance its biological properties. The structural formula can be represented as follows:
Key properties include:
- Molecular Weight : 372.44 g/mol
- Solubility : Soluble in organic solvents, with varying solubility in water depending on pH.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:
- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, potentially affecting cancer cell proliferation and inflammation.
- Signal Transduction Modulation : It can modulate key signaling pathways by interacting with receptors and other proteins, influencing cell growth and apoptosis.
- Induction of Apoptosis : Evidence suggests that the compound may trigger programmed cell death in cancer cells through multiple pathways.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown:
- Cell Line Studies : The compound effectively reduces the viability of various cancer cell lines, including breast and prostate cancer cells. For example, it demonstrated IC50 values in the low micromolar range against MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.2 |
| PC-3 | 6.8 |
| HeLa | 7.5 |
Anti-inflammatory Effects
In addition to anticancer properties, this compound has shown promise as an anti-inflammatory agent. Studies have reported:
- Cytokine Production : It significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Case Studies
- Study on Anticancer Activity : A recent study published in Cancer Letters evaluated the effects of this compound on tumor growth in vivo using xenograft models. Results indicated a significant reduction in tumor size compared to control groups, suggesting effective antitumor activity.
- Mechanistic Insights : Another investigation focused on the molecular mechanism underlying its anticancer effects, revealing that the compound induces apoptosis via the mitochondrial pathway, characterized by cytochrome c release and caspase activation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
